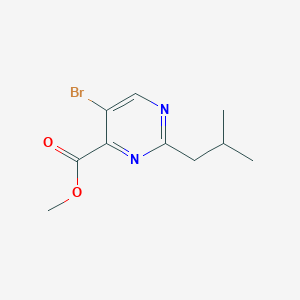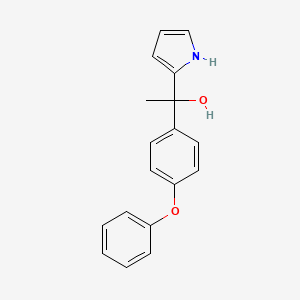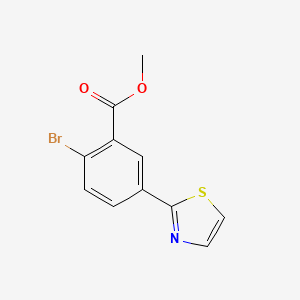
2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, into the benzofuran ring .
Applications De Recherche Scientifique
2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, some benzofuran compounds block the M3 muscarinic acetylcholine receptor, leading to various biological effects . The presence of fluorine atoms in the compound may enhance its binding affinity and selectivity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,3-Dihydrobenzofuran-7-yl)acetic acid: An impurity in the synthesis of Darifenacin, used to treat urinary incontinence.
Benzofuran derivatives: Compounds such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases like cancer and psoriasis.
Uniqueness
2-(5,6-Difluoro-2,3-dihydrobenzofuran-3-yl)acetic acid is unique due to the presence of fluorine atoms at the 5 and 6 positions of the benzofuran ring. This structural feature may enhance its biological activity and selectivity compared to other benzofuran derivatives .
Propriétés
Formule moléculaire |
C10H8F2O3 |
|---|---|
Poids moléculaire |
214.16 g/mol |
Nom IUPAC |
2-(5,6-difluoro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H8F2O3/c11-7-2-6-5(1-10(13)14)4-15-9(6)3-8(7)12/h2-3,5H,1,4H2,(H,13,14) |
Clé InChI |
SPRPZNQPOOSGJI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC(=C(C=C2O1)F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)
![3-Oxo-4-phenyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11790070.png)
![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)





![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11790109.png)


